N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, antifungal, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease . These enzymes play crucial roles in various biochemical processes, including neurotransmission and carbohydrate metabolism.
Mode of Action
It is suggested that the compound interacts with its targets, possibly through competitive inhibition, leading to changes in the activity of the targeted enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its combination of a thiazole ring with a phenylpropanamide moiety enhances its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-9-14-13(17-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCOSJJWCSIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322934 | |
Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197001 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
743468-79-3 | |
Record name | N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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